molecular formula C11H9NO2 B1360400 6-Methoxyquinoline-4-carbaldehyde CAS No. 4363-94-4

6-Methoxyquinoline-4-carbaldehyde

Cat. No. B1360400
CAS RN: 4363-94-4
M. Wt: 187.19 g/mol
InChI Key: PDGKZDPIWAKVLH-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-4-carbaldehyde is a useful reactant for the synthesis of tetrahydropyran-based bacterial topoisomerase inhibitors .


Synthesis Analysis

The synthesis of 6-Methoxyquinoline-4-carbaldehyde can be achieved from 4-HYDROXY-6-METHOXYQUINOLINE .


Molecular Structure Analysis

The molecular formula of 6-Methoxyquinoline-4-carbaldehyde is C11H9NO2 . The InChI string representation is InChI=1S/C11H9NO2/c1-14-9-2-3-11-10 (6-9)8 (7-13)4-5-12-11/h2-7H,1H3 . The Canonical SMILES representation is COC1=CC2=C (C=CN=C2C=C1)C=O .


Chemical Reactions Analysis

6-Methoxyquinoline-4-carbaldehyde is a useful reactant for the synthesis of tetrahydropyran-based bacterial topoisomerase inhibitors .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxyquinoline-4-carbaldehyde is 187.19 g/mol . It has a computed XLogP3-AA value of 1.6 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis of Complex Compounds

  • 6-Methoxyquinoline-4-carbaldehyde is involved in the synthesis of complex heterocyclic compounds. The reaction of similar derivatives with various reagents can lead to the formation of new heterocyclic systems, as demonstrated in studies with 7-Chloro-4-methoxyquinoline and related compounds (Hull, Broek, & Swain, 1975).

Biological Properties and Interactions

  • The compound's derivatives have been used to create mixed ligand palladium(II) complexes, which exhibit significant biological properties, including interactions with DNA and proteins, antioxidant activity, and cytotoxicity against certain cancer cell lines (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).
  • Similar research has been conducted with nickel(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones, revealing insights into the role of terminal N-substitution in their biological properties (Ramachandran, Raja, Mike, Wagner, Zeller, & Natarajan, 2012).

Photophysical and Fluorescence Studies

  • Photophysical studies of related compounds like 6-methoxyquinoline have been undertaken to understand their fluorescence properties in different media, which could have implications for their use in sensor technologies (Schulman, Threatte, Capomacchia, & Paul, 1974).
  • The fluorescence quenching of protonated form of 6-methoxyquinoline with chloride ion in aqueous solution suggests its potential application as a sensor for chloride ion detection (Mehata & Tripathi, 2002).

Synthesis of Novel Compounds and Potential Applications

  • The synthesis of novel compounds from derivatives of 6-methoxyquinoline-4-carbaldehyde has been explored, showing potential for antioxidant and antitumor activities (Hassanien, Abd El-Ghani, & Elbana, 2022).
  • Research into the synthesis of quinoline derivatives as 5-HT4 receptor ligands has also been conducted, indicating potential applications in the field of serotonin receptor research (Hanna-Elias et al., 2009).

Safety And Hazards

6-Methoxyquinoline-4-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

6-methoxyquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGKZDPIWAKVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277027
Record name 6-methoxyquinoline-4-carbaldehyde
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinoline-4-carbaldehyde

CAS RN

4363-94-4
Record name 6-Methoxy-4-quinolinecarboxaldehyde
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Record name NSC 449
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Record name 4363-94-4
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Record name 6-methoxyquinoline-4-carbaldehyde
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Record name 6-Methoxyquinoline-4-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Webber, MJ Krische - The Journal of organic chemistry, 2008 - ACS Publications
… The N-protected glycidic epoxide 4 may be obtained via aldol dehydration of piperidine 5 and 6-methoxyquinoline-4-carbaldehyde, followed by diastereoselective 1,2-reduction and …
Number of citations: 97 pubs.acs.org
DH O'Donovan, P Aillard, M Berger… - Angewandte Chemie …, 2018 - Wiley Online Library
… With ketone 10 in hand, the stage was set for the aldol reaction with 6-methoxyquinoline-4-carbaldehyde 12. We noted that an early attempt toward the synthesis of quinine by an aldol …
Number of citations: 50 onlinelibrary.wiley.com
M Tukulula, S Little, J Gut, PJ Rosenthal, B Wan… - European journal of …, 2012 - Elsevier
… first step in the synthesis of the designed arylamino quinoline derivatives involved the respective synthesis of the quinine and mefloquine nuclei, ie 6-methoxyquinoline-4-carbaldehyde (…
Number of citations: 43 www.sciencedirect.com
JN Alumasa, AP Gorka, LB Casabianca… - Journal of inorganic …, 2011 - Elsevier
… 6-Methoxy-4-methylquinoline (3) was oxidized with selenium dioxide in a mixture of dioxane and water to give 6-methoxyquinoline-4-carbaldehyde (4) in 70% yield. A Henry reaction …
Number of citations: 61 www.sciencedirect.com
VA Verma, L Wang, SS Labadie, J Liang… - Journal of Medicinal …, 2022 - ACS Publications
The dramatic increase in the prevalence of multi-drug resistant Gram-negative bacterial infections and the simultaneous lack of new classes of antibiotics is projected to result in …
Number of citations: 9 pubs.acs.org
JN Alumasa - 2010 - repository.library.georgetown.edu
… 6-methoxyquinoline-4-carbaldehyde, ae; To a solution of 6-methoxy-4methylquinoline 4 (600 mg, 3.60 mmol) in dioxane (2 mL) was added a solution of SeO2 (600 mg, 5.4 mmol) in 5 …
JM Bubb, RM Williams, JL Wood, BR McNaughton… - 2012 - mountainscholar.org
Herein we discuss our work involving three different projects, namely (1) efforts toward the total synthesis of quinine,(2) synthesis of largazole analogs, and (3) progress toward potential …
Number of citations: 0 mountainscholar.org
Y Yang, Y Zhou, L Tao, T Yang, Y Zhao, Y Luo - Molecular Diversity, 2021 - Springer
… Following general procedure B, starting from intermediate (7) and 6-methoxyquinoline-4-carbaldehyde (8k) to afford compound 9k as an E isomer, orange solid (yield 27.5%), melting …
Number of citations: 3 link.springer.com
SM Gao, JS Liu, M Wang, TT Cao, YD Qi… - Journal of …, 2018 - Elsevier
Ethnopharmacological relevance Species of the genus Codonopsis are perennial herbs mainly distributed throughout East, Southeast and Central Asia. As recorded, they have been …
Number of citations: 128 www.sciencedirect.com
CHOC CH, NOCH OR, NHCH OR… - Survey of Drug Research in …, 1983 - Karger
Number of citations: 0

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